molecular formula C18H15N3O3S2 B2944467 3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 898423-00-2

3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Cat. No. B2944467
CAS RN: 898423-00-2
M. Wt: 385.46
InChI Key: PQRSNMFMRWKNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur in the ring. This compound also has an ethylthio group and a nitrophenyl group attached to the thiazole ring .


Synthesis Analysis

While specific synthesis methods for “3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” were not found, similar compounds such as 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been synthesized and evaluated for their inhibitory effect on the human .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiazole ring, ethylthio group, and nitrophenyl group would all contribute to the overall structure .

Scientific Research Applications

Electrochemical and Electrochromic Properties

  • Electrochemical Activity : Research on novel donor-acceptor type monomers, including those with similar structures to 3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide, shows good electrochemical activity, indicating potential applications in electronic devices and sensors (Hu et al., 2013).

Anticancer Research

  • Anticancer Activity : Compounds with structures related to 3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide have been evaluated for anticancer activity. A study on similar benzamide derivatives showed significant anticancer effects against multiple cancer cell lines (Ravinaik et al., 2021).

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Innovative methods for synthesizing compounds similar to 3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide have been developed, offering new approaches for producing such compounds in industrial settings (Qiao-yun, 2012).

Molecular Interactions and Gelation Behavior

  • Supramolecular Gelators : Research into N-(thiazol-2-yl) benzamide derivatives, which are structurally similar, indicates their potential as supramolecular gelators, influenced by methyl functionality and non-covalent interactions (Yadav & Ballabh, 2020).

Antimicrobial Activity

  • Antimicrobial Agents : Studies on benzothiazole acylhydrazones and related compounds show promising antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Osmaniye et al., 2018).

properties

IUPAC Name

3-ethylsulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-2-25-15-8-4-6-13(10-15)17(22)20-18-19-16(11-26-18)12-5-3-7-14(9-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRSNMFMRWKNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.